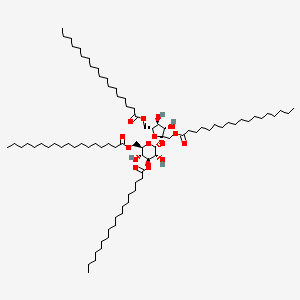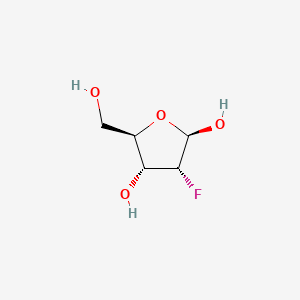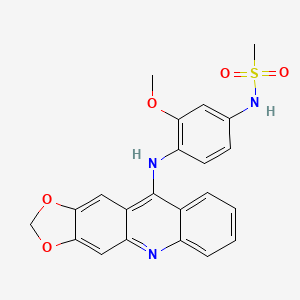
2-Hydroxytriacontyl 12-hydroxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with 2-hydroxytriacontanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is usually heated to a temperature of around 100-150°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
化学反応の分析
Types of Reactions
2-Hydroxytriacontyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
2-Hydroxytriacontyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
12-Hydroxyoctadecanoic acid: A precursor in the synthesis of 2-Hydroxytriacontyl 12-hydroxyoctadecanoate.
2-Hydroxytriacontanol: Another precursor used in the esterification reaction.
Stearic acid: A structurally similar fatty acid with different functional properties.
Uniqueness
This compound is unique due to its long-chain structure and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
93840-70-1 |
|---|---|
分子式 |
C48H96O4 |
分子量 |
737.3 g/mol |
IUPAC名 |
2-hydroxytriacontyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C48H96O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-35-39-43-47(50)45-52-48(51)44-40-36-33-30-29-31-34-38-42-46(49)41-37-8-6-4-2/h46-47,49-50H,3-45H2,1-2H3 |
InChIキー |
YOCODWKDRYTJHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)

![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)





